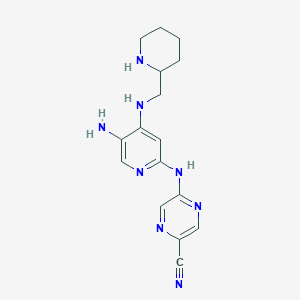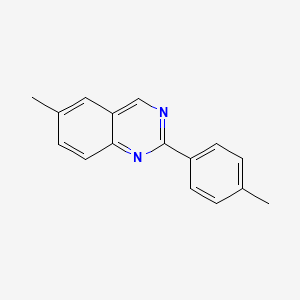
6-Methyl-2-(4-methylphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(4-methylphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a condensing agent and a solvent such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Halogenated quinazolines.
Applications De Recherche Scientifique
6-Methyl-2-(4-methylphenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a similar structure but without the methyl and phenyl substituents.
2-Methylquinazoline: Similar structure with a methyl group at the 2-position.
4-Methylquinazoline: Similar structure with a methyl group at the 4-position.
Uniqueness
6-Methyl-2-(4-methylphenyl)quinazoline is unique due to the presence of both a methyl group at the 6-position and a 4-methylphenyl group at the 2-position. These substituents can significantly alter the compound’s biological activity and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C16H14N2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
6-methyl-2-(4-methylphenyl)quinazoline |
InChI |
InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)16-17-10-14-9-12(2)5-8-15(14)18-16/h3-10H,1-2H3 |
Clé InChI |
XARUJSCFCNWPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






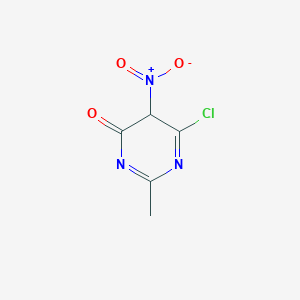


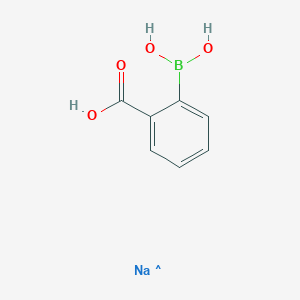

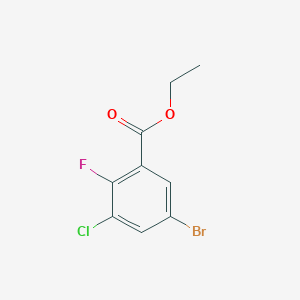
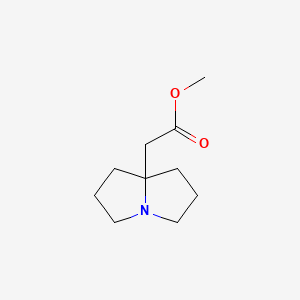

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
